N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide
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Overview
Description
N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide typically involves the condensation reaction between 3-iodobenzaldehyde and 1-phenylmethanesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can be explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamothioyl]-2,2-dimethylpropanamide
- **N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]oxamide
- **N’-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide
Uniqueness
N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2S/c15-14-8-4-7-13(9-14)10-16-17-20(18,19)11-12-5-2-1-3-6-12/h1-10,17H,11H2/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSZDJQJULXFM-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NN=CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N/N=C/C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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